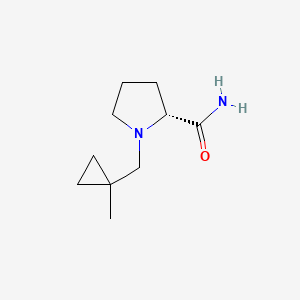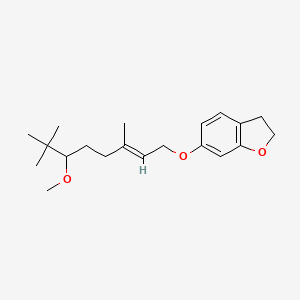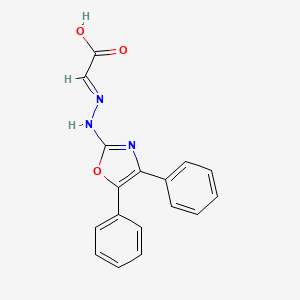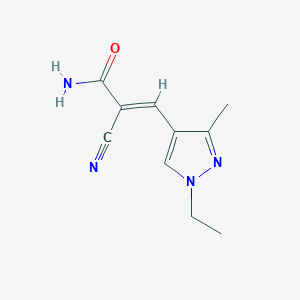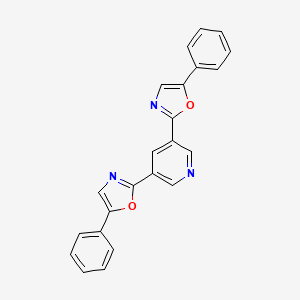
3,5-Bis(5-phenyloxazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(5-phenyloxazol-2-yl)pyridine is an organic compound with the molecular formula C23H15N3O2. It features a pyridine ring substituted at the 3 and 5 positions with 5-phenyloxazol-2-yl groups. This compound is known for its high fluorescence and is used in various scientific applications, including as a ligand in coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(5-phenyloxazol-2-yl)pyridine typically involves the reaction of 2-aminopyridine with benzoyl chloride to form the intermediate 2-benzoylaminopyridine. This intermediate is then cyclized with phosphorus oxychloride to yield the desired product . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反应分析
Types of Reactions
3,5-Bis(5-phenyloxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxazole rings.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
科学研究应用
3,5-Bis(5-phenyloxazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals like nickel and zinc.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of luminescent materials and sensors.
作用机制
The mechanism of action of 3,5-Bis(5-phenyloxazol-2-yl)pyridine primarily involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique photophysical properties, such as fluorescence, which are useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
相似化合物的比较
Similar Compounds
1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP): Known for its use in scintillation counters due to its high fluorescence.
2,5-Diphenyloxazole (PPO): Another fluorescent compound used in scintillation counting and as a laser dye.
Uniqueness
3,5-Bis(5-phenyloxazol-2-yl)pyridine is unique due to its pyridine core, which allows for the formation of tridentate ligands. This property makes it particularly effective in forming stable complexes with transition metals, enhancing its utility in coordination chemistry and materials science .
属性
分子式 |
C23H15N3O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
5-phenyl-2-[5-(5-phenyl-1,3-oxazol-2-yl)pyridin-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-7-16(8-4-1)20-14-25-22(27-20)18-11-19(13-24-12-18)23-26-15-21(28-23)17-9-5-2-6-10-17/h1-15H |
InChI 键 |
TYHDLQVNBUSPGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CN=C3)C4=NC=C(O4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
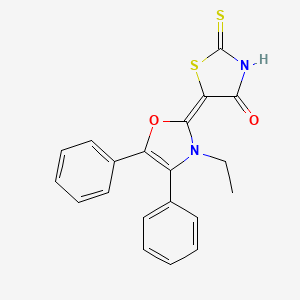
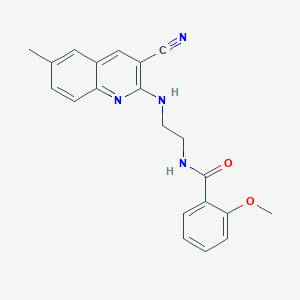
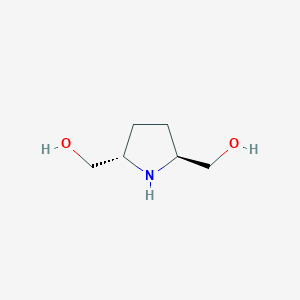
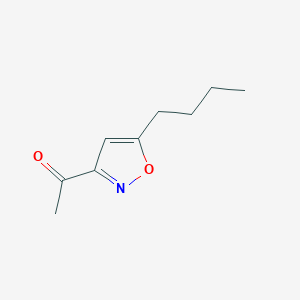
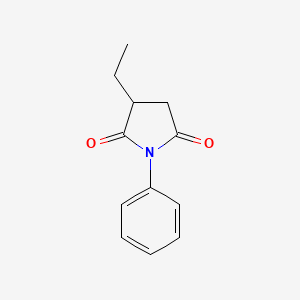
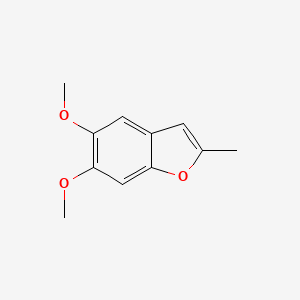
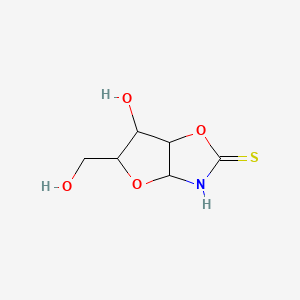
![2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12888052.png)
